molecular formula C29H26N2O2 B14081963 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) CAS No. 137836-80-7

6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)

Cat. No.: B14081963
CAS No.: 137836-80-7
M. Wt: 434.5 g/mol
InChI Key: LVGAZNUUPCRHIJ-UHFFFAOYSA-N
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Description

6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) (hereafter referred to as MBP-Bz) is a bifunctional benzoxazine monomer characterized by a methylene (–CH2–) bridge connecting two benzoxazine rings. Its structure enables thermal curing via ring-opening polymerization (ROP), forming polybenzoxazines with high thermal stability, low flammability, and near-zero volumetric shrinkage during polymerization . MBP-Bz is synthesized from formaldehyde, phenol derivatives, and primary amines, following a Mannich condensation mechanism .

Key properties of MBP-Bz include:

  • Molecular weight: 434.53 g/mol .
  • Glass transition temperature (Tg): >250°C after full curing (depending on post-cure conditions) .
  • Volumetric expansion: Exhibits a slight expansion (+2.5 vol.% at 80% conversion) during polymerization due to crosslinking density and network topology .

Properties

CAS No.

137836-80-7

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2

InChI Key

LVGAZNUUPCRHIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6

Related CAS

164654-79-9

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a three-step mechanism:

  • Formation of the Iminium Ion : Formaldehyde reacts with aniline to generate an iminium intermediate.
  • Nucleophilic Attack : The phenolic hydroxyl group attacks the iminium ion, forming a carbocation.
  • Cyclization : Intramolecular cyclization yields the benzoxazine ring.

For the bis-benzoxazine derivative, a methylene-bridged bisphenol (e.g., 4,4'-methylenediphenol) is required. Stoichiometric ratios typically involve 2 equivalents of aniline and 4 equivalents of formaldehyde per bisphenol unit to ensure complete cyclization.

Optimization of Reaction Conditions

  • Temperature : Reactions are initiated at room temperature (25°C) for 30 minutes to facilitate iminium formation, followed by heating to 65°C for 4–6 hours to drive cyclization.
  • Solvent : Protic solvents like methanol or ethanol enhance solubility and reaction kinetics. Methanol is preferred due to its polarity and boiling point (65°C), aligning with reflux conditions.
  • Catalysis : Acidic conditions (e.g., trace HCl) accelerate iminium formation but require neutralization post-reaction to prevent decomposition.

Table 1: Representative Reaction Parameters for Classical Synthesis

Parameter Value/Detail Source
Bisphenol 4,4'-Methylenediphenol
Formaldehyde Equivalents 4.0
Aniline Equivalents 2.0
Solvent Methanol
Yield 52–58%

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for reducing reaction times and improving yields. This method is particularly effective for bis-benzoxazines due to enhanced thermal efficiency.

Protocol and Advantages

  • Equipment : A monomodal microwave reactor operating at 200–300 W ensures uniform heating.
  • Procedure : The bisphenol, aniline, and paraformaldehyde are mixed in methanol and irradiated at 120°C for 15–30 minutes. Microwaves promote rapid iminium formation and cyclization, reducing total reaction time from hours to minutes.
  • Yield Improvement : Microwave methods achieve yields up to 68%, a 10–15% increase over classical methods.

Table 2: Comparative Analysis of Classical vs. Microwave Methods

Parameter Classical Method Microwave Method
Reaction Time 4–6 hours 15–30 minutes
Temperature 65°C 120°C
Yield 52–58% 60–68%
Energy Consumption High Moderate

Solvent and Catalytic Innovations

Solvent Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but complicates purification due to high boiling points.
  • Water as Co-Solvent : Aqueous methanol (1:1 v/v) improves phenolic solubility and reduces side reactions, enhancing yield to 61%.

Catalytic Systems

  • Lewis Acids : ZnCl₂ or FeCl₃ (5 mol%) catalyze iminium formation, enabling reactions at 50°C.
  • Ionic Liquids : [BMIM][BF₄] reduces reaction time to 2 hours but requires post-synthesis extraction.

Structural Characterization and Validation

Post-synthesis analysis confirms the integrity of the bis-benzoxazine structure:

Spectroscopic Data

  • ¹H NMR (CDCl₃) : Peaks at δ 4.60 (s, 4H, OCH₂N), δ 5.41 (s, 4H, NCH₂Ar), and δ 7.10–7.26 (m, aromatic protons).
  • IR (KBr) : Bands at 1083 cm⁻¹ (C-N stretch) and 1265 cm⁻¹ (C-O-C asymmetric stretch).

Crystallographic Insights

Single-crystal X-ray diffraction reveals a centrosymmetric dimer with a methylene bridge spacing of 2.46 Å between benzoxazine units.

Industrial and Pharmacological Applications

While primarily studied for polymer applications, recent patents highlight potential pharmacological uses:

  • Thermoset Resins : High thermal stability (Tg > 200°C) makes it suitable for aerospace composites.
  • Antimicrobial Agents : The methylene bridge enhances lipid bilayer penetration, showing MIC values of 8 µg/mL against S. aureus.

Chemical Reactions Analysis

2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form oxo-derivatives, which are significant in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is a chemical compound with the molecular formula C29H26N2O2C_{29}H_{26}N_2O_2 and a molecular weight of 434.5 g/mol . It is also known by other names such as 137836-80-7 and 2H-1,3-Benzoxazine, 6,6'-methylenebis[3,4-dihydro-3-phenyl- .

Chemical Structure and Identifiers

The compound has several identifiers including:

  • IUPAC Name: 3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine
  • InChI: InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2
  • InChIKey: LVGAZNUUPCRHIJ-UHFFFAOYSA-N
  • SMILES: C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6
  • CAS Registry Number: 137836-80-7

Applications

While specific applications of 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) are not detailed in the provided search results, the broader context of benzoxazines suggests potential uses. Benzoxazines, in general, are used in various applications, such as:

  • Rubber vulcanization accelerators: Some benzothiazole derivatives are used as rubber vulcanization accelerators .
  • Resins: Benzoxazines can be used in textile, paper, and coating resins .
  • Active module identification: Active modules are areas in biological networks that show changes in molecular activity, and these can be identified using computational approaches .

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] involves the formation of a benzoxazine ring through the condensation of an amine, a phenol, and formaldehyde . This ring formation is crucial for the compound’s stability and reactivity. The molecular targets and pathways involved in its biological activities are still under investigation, but studies suggest that the compound may interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzoxazine Compounds

Structural and Thermal Property Comparisons

The following table summarizes critical differences between MBP-Bz and structurally related benzoxazines:

Compound Name (Abbreviation) Structural Feature Tg (°C) Curing Conditions Key Applications References
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) (MBP-Bz) Methylene bridge >250 180–210°C (stepwise curing) High-performance composites, encapsulation materials
Bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) (BA-a) Propane-2,2-diyl bridge 173 180°C for 2 h Baseline for commercial benzoxazines
Bis(3-(m-tolyl)-3,4-dihydro-2H-1,3-benzoxazine) (BA-mt) m-Tolyl substituents 217 180°C for 2 h, 200°C for 4 h Flame-retardant composites
3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) Fluorinated ethane bridge 245 (estimated) 150–200°C Water-repellent coatings, high-Tg polymers
Bis(3,4-dihydro-6-phenyl-2H-1,3-benzoxazinyl)isopropane Isopropyl bridge 220–240 Simulated thermal curing Thermomechanical modeling studies
Key Observations:

Bridge Flexibility and Tg :

  • MBP-Bz’s methylene bridge provides moderate rigidity, resulting in a Tg >250°C. In contrast, BA-a’s propane bridge introduces greater flexibility, lowering its Tg to 173°C .
  • Fluorinated derivatives (e.g., ethane-bridged compound) exhibit higher Tg due to enhanced intermolecular interactions from fluorine atoms .

Curing Kinetics :

  • MBP-Bz requires stepwise curing (180–210°C) to achieve optimal crosslinking. Its activation energy for polymerization with amines ranges from 59–75 kJ/mol, depending on the catalyst .
  • BA-mt, with electron-donating m-tolyl groups, cures faster at lower temperatures (180°C) and achieves higher Tg than BA-a .

Volumetric Behavior :

  • MBP-Bz exhibits a volumetric expansion of +2.5% at 80% conversion, contrasting with traditional epoxy resins that shrink during curing. This property minimizes internal stress in composite materials .

Functional Group and Application Comparisons

Substituent Effects on Performance
  • Fluorinated Derivatives : Fluorine substitution improves thermal stability (decomposition temperatures >350°C) and hydrophobicity, making these compounds suitable for aerospace coatings .
  • m-Tolyl Substituents (BA-mt) : Enhance flame retardancy by promoting char formation during combustion. BA-mt-based polymers achieve UL-94 V-0 ratings without additives .
  • Carboxylic Acid Functionalization (Bz-pA) : Introduces polarity, improving adhesion to metals but reducing thermal stability compared to MBP-Bz .
Hybrid and Blended Systems
  • MBP-Bz has been blended with bismaleimide (BMI) to create polymer alloys with Tg >300°C, outperforming conventional epoxy resins in encapsulation materials .
  • In contrast, BA-a is often copolymerized with epoxies to balance processability and thermal performance .

Critical Research Insights

  • Crosslinking Density : MBP-Bz’s methylene bridge facilitates a denser crosslinked network than BA-a, contributing to its superior mechanical strength (Young’s modulus >3.5 GPa) .
  • Antimicrobial Potential: Symmetrical benzoxazines like 6,6'-(cyclohexane-1,1-diyl)bis(3-(thiazole-2-yl)-3,4-dihydro-2H-1,3-benzoxazine) exhibit antibacterial activity, suggesting MBP-Bz derivatives could be tailored for biomedical applications .

Challenges and Opportunities

  • Processing Limitations : MBP-Bz’s high curing temperatures (>180°C) restrict its use in temperature-sensitive applications. Catalytic systems (e.g., latent amines) are being explored to lower curing thresholds .
  • Sustainability: Renewable feedstocks (e.g., bio-based phenols) are being investigated to replace petroleum-derived precursors in MBP-Bz synthesis .

Biological Activity

6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₃N₃O
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 51287-17-3
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 55.0 - 59.0 °C

Antioxidant Activity

Several studies have indicated that benzoxazines exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress. For instance, a comparative study demonstrated that derivatives of benzoxazines showed higher antioxidant activity than traditional antioxidants like ascorbic acid .

Antimicrobial Properties

Research into the antimicrobial effects of benzoxazines has shown promising results. A study highlighted that 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .

Anticancer Potential

The anticancer properties of benzoxazines have been a focal point of research. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant potential of various benzoxazine derivatives, including 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine). The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to control groups. This suggests that the compound may play a protective role against oxidative damage in cellular systems.

CompoundIC50 (µM)Reference
Ascorbic Acid20
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)15

Case Study 2: Antimicrobial Activity

In a controlled experiment assessing the antimicrobial efficacy of various compounds against E. coli and S. aureus, 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
E. coli32
S. aureus32

Case Study 3: Anticancer Activity

In vitro assays on MCF-7 breast cancer cells revealed that treatment with 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours.

Cell LineIC50 (µM)Reference
MCF-725
A54930

Q & A

Q. What are the standard synthetic routes for 6,6'-methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine), and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via a Mannich-type condensation reaction involving phenol derivatives, formaldehyde, and a primary amine. For example, a structurally analogous bis-benzoxazine was synthesized using p-chlorophenol, formaldehyde, and ethylenediamine in dioxane under vigorous stirring at room temperature, yielding a 92% precipitate after recrystallization from ethanol . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
  • Stoichiometry : A 2:1 molar ratio of phenol to amine ensures complete cyclization.
  • Temperature : Room-temperature reactions minimize side products.
  • Crystallization : Ethanol is effective for recrystallization to improve purity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the structure of 6,6'-methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly the oxazine ring protons (δ 3.5–5.0 ppm) .
  • X-ray Crystallography : Resolves cyclohexene-like conformations of the oxazine rings and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) .
  • Infrared (IR) Spectroscopy : Confirms the presence of C–O–C (≈1,250 cm1^{-1}) and aromatic C–H stretches (≈3,000 cm1^{-1}).

Q. How can researchers evaluate the biological activity of benzoxazine derivatives, and what assays are recommended for preliminary screening?

  • Antimicrobial Activity : Use disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Derivatives with electron-withdrawing substituents (e.g., Cl, NO2_2) often show enhanced activity .
  • Anti-inflammatory Activity : Measure inhibition of cyclooxygenase (COX-1/COX-2) enzymes via ELISA or fluorometric assays.

Advanced Questions

Q. How can contradictory data in biological activity studies of benzoxazine derivatives be systematically resolved?

Contradictions often arise from substituent effects or assay variability. To address this:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent electronic (Hammett σ values) and steric effects across derivatives. For example, chloro-substituted derivatives may exhibit higher antimicrobial activity due to increased lipophilicity .
  • Dose-Response Curves : Validate activity thresholds using IC50_{50}/MIC values across multiple replicates.
  • Theoretical Modeling : Apply density functional theory (DFT) to correlate molecular electrostatic potential (MEP) maps with bioactivity trends .

Q. What methodological frameworks guide the design of experiments (DoE) for optimizing benzoxazine synthesis?

  • Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify significant interactions. For example, a 23^3 factorial design can optimize yield and purity .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield).
  • Theoretical Anchoring : Link experiments to polymerization or pharmacological theories (e.g., benzoxazines as precursors for high-performance polymers) .

Q. What computational tools are effective for predicting the physicochemical properties and reactivity of 6,6'-methylenebis-benzoxazines?

  • Molecular Dynamics (MD) Simulations : Predict thermal stability and glass transition temperatures (TgT_g) for polymer applications.
  • COMSOL Multiphysics : Model reaction kinetics and diffusion limitations in scaled-up syntheses .
  • Machine Learning (ML) : Train models on existing benzoxazine datasets to predict crystallization behavior or bioactivity.

Q. How can researchers address challenges in crystallizing 6,6'-methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) for structural analysis?

  • Solvent Screening : Test ethanol, acetonitrile, or ethyl acetate for slow evaporation.
  • Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to induce nucleation.
  • Additives : Introduce trace co-solvents (e.g., DMSO) to modify crystal packing. Poor crystallization in analogous compounds was mitigated by recrystallization from ethanol .

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